Physicochemical Profiling and Preformulation Strategy: Sodium 2-(4-propoxypyrimidin-2-yl)acetate
Physicochemical Profiling and Preformulation Strategy: Sodium 2-(4-propoxypyrimidin-2-yl)acetate
Executive Summary
This technical guide provides a comprehensive physicochemical analysis and preformulation strategy for Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS 1955523-92-8), a functionalized pyrimidine scaffold often utilized as a key intermediate in the synthesis of prostacyclin receptor agonists and related pharmaceutical entities.
Given its status as a specialized research compound rather than a pharmacopeial standard, this guide focuses on predictive profiling , structure-property relationships (SPR) , and validation protocols . It is designed to assist medicinal chemists and formulation scientists in handling, stabilizing, and utilizing this compound in drug development workflows.
Part 1: Structural & Molecular Analysis
Chemical Identity & Composition
The compound is a sodium salt of a pyrimidine-acetic acid derivative. Its amphiphilic nature—combining a polar ionic headgroup with a lipophilic propoxy tail—dictates its solubility and partition behavior.
| Property | Value / Description |
| Chemical Name | Sodium 2-(4-propoxypyrimidin-2-yl)acetate |
| Molecular Formula | C₉H₁₁N₂O₃Na |
| Molecular Weight | 218.19 g/mol (Salt) / 196.20 g/mol (Free Acid) |
| Core Scaffold | Pyrimidine (1,3-diazine) |
| Functional Groups | Propyl ether (C4), Acetate anion (C2) |
| Stoichiometry | 1:1 Sodium Cation to Carboxylate Anion |
Structure-Property Relationship (SPR) Map
The following diagram illustrates how specific structural motifs contribute to the bulk physicochemical properties of the compound.
Figure 1: Structural dissection of Sodium 2-(4-propoxypyrimidin-2-yl)acetate highlighting the contribution of functional groups to physicochemical behavior.[1][2]
Part 2: Solid-State Properties & Stability
Hygroscopicity and Hydrate Formation
Sodium carboxylate salts are intrinsically prone to hygroscopicity. The acetate moiety, when neutralized with sodium, forms a crystal lattice that often incorporates water molecules to stabilize the coordination sphere of the sodium ion.
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Predicted Behavior: Likely to exist as a hydrate (mono- or trihydrate) under ambient conditions.
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Critical Risk: Deliquescence at high relative humidity (>75% RH).
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Handling Protocol: Store in desiccated, tightly sealed containers at <25°C.
Thermal Analysis Protocol (Self-Validating)
To confirm the solid form (anhydrate vs. hydrate) and purity, the following thermal analysis workflow is required.
Methodology:
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TGA (Thermogravimetric Analysis): Heat sample from 30°C to 300°C at 10°C/min.
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Interpretation: Weight loss <100°C indicates surface water or solvate water. Stoichiometric loss (e.g., ~8% for monohydrate) confirms hydrate form.
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DSC (Differential Scanning Calorimetry):
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Expectation: Sodium salts often have high melting points (>250°C) often accompanied by decomposition.
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Validation: If an endotherm appears <150°C, suspect impurity or solvent solvate.
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Part 3: Solution Thermodynamics
Solubility Profile
The presence of the ionized carboxylate group renders the compound highly soluble in aqueous media, but the propoxy group limits solubility in non-polar organics.
| Solvent System | Predicted Solubility | Mechanism |
| Water (pH 7) | High (>50 mg/mL) | Ion-dipole interactions (Salt form) |
| 0.1N HCl | Moderate/Low | Conversion to free acid (less soluble) |
| Methanol/Ethanol | Moderate | Solvation of organic tail + polar head |
| Dichloromethane | Low | Incompatibility with ionic headgroup |
pKa and pH-Dependent Speciation
Understanding the pKa is vital for extraction and formulation. The pyrimidine ring is electron-withdrawing, which typically lowers the pKa of the attached acetic acid group compared to aliphatic acetic acid (pKa 4.76).
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Estimated pKa (Carboxyl): 3.5 – 4.0
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Estimated pKa (Pyrimidine N): < 2.0 (Very weak base)
Experimental Validation Workflow: To determine the exact pKa, use Potentiometric Titration.
Figure 2: Potentiometric titration workflow for accurate pKa determination of the conjugate acid.
Part 4: Lipophilicity (LogP/LogD)
The partition coefficient is the primary predictor of membrane permeability.
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LogP (Free Acid): Estimated at 1.2 – 1.8. (Propoxy adds ~1.5 log units; Pyrimidine reduces ~1.0; Acid reduces ~0.5).
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LogD (pH 7.4): Will be significantly lower (negative value) because the compound is >99% ionized at physiological pH.
Implication for Drug Development: While the salt is excellent for formulation (solubility), the free acid is the species that permeates membranes via passive diffusion. In-vivo, the equilibrium shifts to allow absorption.
Part 5: References
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PubChem Compound Summary. (2025). 2-Pyrimidineacetic acid.[3] National Center for Biotechnology Information. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on sodium salt properties).
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ChemSrc. (2024). 2-(4-Propoxypyrimidin-2-yl)acetic acid. [Link][4]
Sources
- 1. Sodium Diacetate | C4H7NaO4 | CID 23662384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 2-Pyrimidineacetic Acid | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1510588-19-8_CAS号:1510588-19-8_[1-(2-Fluoro-4-methoxyphenyl)cyclohexyl]methanamine - 化源网 [chemsrc.com]
